PEG 23 lauryl ether

説明

特性

IUPAC Name |

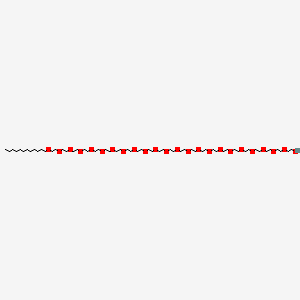

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C58H118O24/c1-2-3-4-5-6-7-8-9-10-11-13-60-15-17-62-19-21-64-23-25-66-27-29-68-31-33-70-35-37-72-39-41-74-43-45-76-47-49-78-51-53-80-55-57-82-58-56-81-54-52-79-50-48-77-46-44-75-42-40-73-38-36-71-34-32-69-30-28-67-26-24-65-22-20-63-18-16-61-14-12-59/h59H,2-58H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEQAICDLOKRSRL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C58H118O24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1199.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68439-50-9 |

Source

|

| Record name | Alcohols, C12-14, ethoxylated | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Alcohols, C12-14, ethoxylated | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.704 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Alcohols C12-14, ethoxylated (>2-5EO) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of PEG 23 Lauryl Ether in Cell Lysis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Polyethylene glycol (23) lauryl ether, commonly known as Brij® 35, is a non-ionic surfactant widely employed in biochemical and pharmaceutical applications for its ability to permeabilize and lyse cell membranes. Its efficacy stems from its amphipathic nature, possessing a C12 hydrophobic alkyl chain and a hydrophilic head composed of 23 polyethylene glycol units. This structure allows it to integrate into and ultimately disrupt the lipid bilayer of cell membranes in a concentration-dependent manner. As a mild, non-denaturing detergent, it is particularly valuable for solubilizing membrane proteins while preserving their native conformation and functionality.[1][2][3][4] This guide provides a comprehensive overview of the mechanism of action of PEG 23 lauryl ether, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate the core processes.

Core Mechanism of Action: A Multi-Stage Process

The lytic action of this compound on a cell's plasma membrane is not an instantaneous event but rather a multi-stage process governed by the concentration of the detergent. The fundamental principle involves the partitioning of detergent monomers into the lipid bilayer, which progressively destabilizes the membrane structure.[4]

Stage 1: Monomer Partitioning and Membrane Saturation At concentrations below its Critical Micelle Concentration (CMC), this compound exists as monomers in the aqueous solution.[5] These monomers insert their hydrophobic lauryl tails into the lipid bilayer, while the bulky hydrophilic polyethylene glycol chains remain exposed to the aqueous environment.[1][6] This initial insertion increases the surface area of the outer membrane leaflet and enhances membrane permeability.[7][8][9]

Stage 2: Membrane Destabilization and Lysis As the concentration of the detergent in the bilayer increases, the structural integrity of the membrane is compromised. The presence of the detergent molecules disrupts the ordered packing of the phospholipids, leading to the formation of pores and increased membrane fluidity.[10][11] This leads to the leakage of intracellular contents and, ultimately, cell lysis.[8][12]

Stage 3: Micelle Formation and Solubilization At concentrations above the CMC, this compound molecules aggregate to form micelles in the aqueous solution.[5] When the detergent-to-lipid ratio in the membrane becomes sufficiently high, the bilayer is completely disrupted, and mixed micelles are formed. These mixed micelles consist of detergent, membrane lipids, and membrane proteins.[4] This process of solubilization is crucial for the extraction of membrane proteins for further study.[13] Non-ionic detergents like Brij 35 are favored for this purpose because they typically do not break protein-protein interactions, thus helping to maintain the protein's native structure.[1]

Visualizing the Mechanism of Cell Lysis

Caption: A diagram illustrating the three-stage mechanism of cell lysis induced by this compound.

Quantitative Data

The efficiency of this compound as a lytic agent is dependent on its physicochemical properties. The following tables summarize key quantitative data for this detergent.

Table 1: Physicochemical Properties of this compound (Brij® 35)

| Property | Value | Notes |

| Molecular Formula | C12H25(OCH2CH2)nOH, n~23 | The hydrophilic chain consists of approximately 23 ethylene oxide units.[14] |

| Molecular Weight | ~1199.5 g/mol | [15] |

| Critical Micelle Concentration (CMC) | 0.092 mM (0.11% w/v) | The concentration at which micelles begin to form.[13] This value can vary with temperature and buffer composition.[16] |

| Aggregation Number | 40 | The average number of monomers in a micelle.[17] |

| Hydrophile-Lipophile Balance (HLB) | 16.9 | This high value indicates its suitability as an oil-in-water emulsifier and its effectiveness as a detergent.[17] |

Experimental Protocols

The following are detailed methodologies for common experiments involving cell lysis with this compound.

Protocol for General Cell Lysis of Cultured Cells

This protocol is designed for the gentle lysis of cultured mammalian cells to extract soluble proteins.

Materials:

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% (w/v) this compound. Prepare fresh and keep on ice.

-

Protease inhibitor cocktail

-

Cultured cells in a petri dish or multi-well plate

-

Cell scraper

-

Microcentrifuge tubes, pre-chilled

-

Microcentrifuge

Methodology:

-

Place the culture dish on ice and aspirate the culture medium.

-

Wash the cells twice with ice-cold PBS. Aspirate the PBS completely after the final wash.

-

Add the appropriate volume of ice-cold Lysis Buffer with freshly added protease inhibitors to the cells. (e.g., 500 µL for a 10 cm dish).

-

Incubate the dish on ice for 10-20 minutes with occasional gentle rocking.

-

Scrape the cells from the dish using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

-

Carefully transfer the supernatant, which contains the soluble protein fraction, to a new pre-chilled microcentrifuge tube.

-

The protein extract is now ready for downstream applications such as quantification (e.g., BCA assay), SDS-PAGE, or immunoprecipitation.

Protocol for Hemolysis Assay to Quantify Membrane Disruption

This protocol uses red blood cells (erythrocytes) as a model system to quantify the membrane-lytic activity of this compound.[12][18][19]

Materials:

-

Fresh whole blood (e.g., from a healthy donor, with anticoagulant)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

This compound stock solution (e.g., 10% w/v in PBS)

-

Deionized water (for positive control - 100% hemolysis)

-

96-well microplate (round or flat bottom)

-

Spectrophotometer (plate reader)

Methodology:

-

Preparation of Erythrocyte Suspension:

-

Centrifuge the whole blood at 500 x g for 10 minutes at 4°C.

-

Aspirate and discard the supernatant and the buffy coat.

-

Resuspend the red blood cell (RBC) pellet in 10 volumes of ice-cold PBS.

-

Repeat the centrifugation and washing steps three more times.

-

After the final wash, resuspend the RBCs to a 2% (v/v) suspension in PBS.

-

-

Assay Setup:

-

Prepare serial dilutions of the this compound stock solution in PBS in a 96-well plate.

-

Negative Control: Add 100 µL of PBS to several wells.

-

Positive Control: Add 100 µL of deionized water to several wells.

-

Test Samples: Add 100 µL of each this compound dilution to the respective wells.

-

-

Incubation:

-

Add 100 µL of the 2% RBC suspension to each well.

-

Incubate the plate at 37°C for 1 hour.

-

-

Measurement:

-

Data Analysis:

-

Calculate the percentage of hemolysis for each concentration using the following formula: % Hemolysis = [(Abs_sample - Abs_neg_control) / (Abs_pos_control - Abs_neg_control)] * 100

-

Visualizing the Experimental Workflow for Hemolysis Assay

References

- 1. m.youtube.com [m.youtube.com]

- 2. Brij® 35 › Non ionic Detergents › Detergents › Information Center › SERVA Electrophoresis GmbH [serva.de]

- 3. osti.gov [osti.gov]

- 4. Detergents for Cell Lysis and Protein Extraction | Thermo Fisher Scientific - US [thermofisher.com]

- 5. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 6. The Mechanism of Detergent Solubilization of Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effect of nonionic surfactant Brij 35 on morphology, cloud point, and pigment stability in Monascus extractive fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Two types of haemolytic activity of detergents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. microbenotes.com [microbenotes.com]

- 11. Classifying Surfactants with Respect to Their Effect on Lipid Membrane Order - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. cube-biotech.com [cube-biotech.com]

- 14. Polyoxyl 23 lauryl ether USP Reference Standard Sigma-Aldrich [sigmaaldrich.com]

- 15. 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-Dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | C58H118O24 | CID 2724258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Properties of polyethylene glycol (23) lauryl ether with cetyltrimethylammonium bromide in mixed aqueous solutions studied by self-diffusion coefficient NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Polyoxyethylene(23)lauryl ether | Sigma-Aldrich [sigmaaldrich.com]

- 18. haemoscan.com [haemoscan.com]

- 19. Optimization of the Hemolysis Assay for the Assessment of Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physicochemical Properties of PEG-23 Lauryl Ether (Brij 35) in Aqueous Solution

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physicochemical properties of Polyethylene Glycol (23) Lauryl Ether, commonly known as Brij 35, in aqueous solutions. This non-ionic surfactant is a critical excipient in numerous pharmaceutical and research applications, valued for its solubilizing, emulsifying, and stabilizing capabilities. Understanding its behavior in aqueous environments is paramount for formulation development, drug delivery, and experimental design.

Core Physicochemical Properties

The functional characteristics of PEG-23 Lauryl Ether are defined by several key parameters that dictate its performance in solution. These properties are summarized below, with detailed experimental methodologies provided in the subsequent sections.

Table 1: Key Physicochemical Parameters of PEG-23 Lauryl Ether in Aqueous Solution

| Property | Value | Temperature (°C) | Comments |

| Critical Micelle Concentration (CMC) | 0.05 - 0.1 mM[1] | 25 | The concentration at which surfactant monomers begin to self-assemble into micelles. |

| Aggregation Number (Nagg) | 20 - 40[1][2] | 25 | The average number of surfactant molecules per micelle. |

| Average Micellar Weight | ~48,000 g/mol | 25 | Dependent on the aggregation number and molecular weight of the monomer. |

| Cloud Point | >100 °C | - | The temperature at which the surfactant solution becomes cloudy, indicating phase separation. For Brij 35, this is typically above the boiling point of water. |

| Hydrophile-Lipophile Balance (HLB) | 16.9[2] | - | A measure of the degree to which it is hydrophilic or lipophilic, indicating its suitability as an emulsifier. |

| Krafft Point | Not Applicable | - | As an ethoxylated surfactant, its solubility decreases with increasing temperature, thus it does not exhibit a traditional Krafft point.[3] |

Quantitative Data on Physicochemical Properties

The following tables provide a more detailed look at the quantitative data available for the key physicochemical properties of PEG-23 Lauryl Ether.

Table 2: Critical Micelle Concentration (CMC) of Brij 35

| CMC (mM) | Method | Temperature (°C) | Reference |

| 0.05 - 0.1 | Not Specified | Not Specified | [1] |

| 0.09 | Not Specified | 25 |

Table 3: Aggregation Number of Brij 35 Micelles

| Aggregation Number | Method | Temperature (°C) | Reference |

| 20 - 40 | Not Specified | Not Specified | [1] |

| 40 | Not Specified | 25 | [2] |

Table 4: Viscosity of Aqueous Brij 35 Solutions

| Concentration (% w/v) | Temperature (°C) | Viscosity (mPa·s) |

| 0.011 | 25.0 | ~1.05 |

| 0.011 | 30.0 | ~0.98 |

| 0.011 | 35.0 | ~0.91 |

| 0.011 | 40.0 | ~0.85 |

Note: The viscosity of Brij 35 solutions is dependent on both concentration and temperature. The provided data is illustrative and based on typical behavior. The viscosity of the solution increases with higher concentrations of Brij 35.[4][5]

Experimental Protocols

The determination of the physicochemical properties of PEG-23 Lauryl Ether involves a variety of analytical techniques. Below are detailed methodologies for key experiments.

Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental characteristic of a surfactant. Several methods can be employed for its determination, with surface tension measurement and fluorescence spectroscopy being the most common.

a) Surface Tension Method

-

Principle: The surface tension of a surfactant solution decreases as the concentration of the surfactant increases. Once the CMC is reached, the surface becomes saturated with monomers, and the surface tension remains relatively constant.

-

Apparatus: Tensiometer (e.g., Du Noüy ring or Wilhelmy plate method).

-

Procedure:

-

Prepare a series of aqueous solutions of PEG-23 Lauryl Ether with varying concentrations, bracketing the expected CMC.

-

Measure the surface tension of each solution at a constant temperature.

-

Plot the surface tension as a function of the logarithm of the surfactant concentration.

-

The CMC is determined from the point of inflection in the resulting curve, where the slope changes.

-

b) Fluorescence Spectroscopy Method

-

Principle: This method utilizes a fluorescent probe (e.g., pyrene) whose fluorescence emission spectrum is sensitive to the polarity of its microenvironment. Below the CMC, the probe is in a polar aqueous environment. Above the CMC, the probe partitions into the hydrophobic core of the micelles, a nonpolar environment, leading to a change in its fluorescence spectrum.

-

Apparatus: Fluorometer.

-

Procedure:

-

Prepare a series of PEG-23 Lauryl Ether solutions of varying concentrations containing a constant, low concentration of the fluorescent probe.

-

Excite the probe at its absorption maximum and record the emission spectrum.

-

Plot a relevant fluorescence parameter (e.g., the ratio of the intensity of the first and third vibronic peaks of pyrene, I1/I3) against the logarithm of the surfactant concentration.

-

The CMC is identified as the concentration at which a sharp change in the plotted parameter occurs.

-

Determination of Aggregation Number

The aggregation number can be determined using techniques that provide information about the size and molecular weight of the micelles.

a) Dynamic Light Scattering (DLS)

-

Principle: DLS measures the fluctuations in scattered light intensity due to the Brownian motion of particles (micelles) in solution. The diffusion coefficient of the micelles is determined, and from this, the hydrodynamic radius is calculated using the Stokes-Einstein equation. The aggregation number can then be estimated.

-

Apparatus: Dynamic Light Scattering instrument.

-

Procedure:

-

Prepare a dust-free solution of PEG-23 Lauryl Ether at a concentration significantly above the CMC.

-

Filter the solution to remove any large aggregates or impurities.

-

Place the sample in the DLS instrument and allow it to equilibrate to the desired temperature.

-

Measure the scattered light intensity fluctuations and analyze the data to obtain the particle size distribution and average hydrodynamic radius.

-

The aggregation number can be calculated using the hydrodynamic volume and the known volume of a single surfactant molecule.

-

Determination of Cloud Point

-

Principle: The cloud point is the temperature at which a non-ionic surfactant solution becomes turbid upon heating. This occurs because the hydrogen bonds between the water molecules and the hydrophilic ethylene oxide chains of the surfactant weaken with increasing temperature, leading to dehydration and phase separation.

-

Apparatus: Temperature-controlled water bath or heating block, thermometer, and a sealed transparent container (e.g., test tube).

-

Procedure:

-

Prepare an aqueous solution of PEG-23 Lauryl Ether (typically 1% w/v).

-

Place the solution in the sealed transparent container.

-

Immerse the container in the temperature-controlled bath and slowly heat the solution while stirring.

-

The cloud point is the temperature at which the solution first becomes cloudy or turbid.

-

Viscosity Measurement

-

Principle: The viscosity of a fluid is its resistance to flow. For surfactant solutions, viscosity can be influenced by the concentration, temperature, and the presence of micelles.

-

Apparatus: Viscometer (e.g., rotational viscometer or capillary viscometer).[6]

-

Procedure (using a Rotational Viscometer):

-

Prepare aqueous solutions of PEG-23 Lauryl Ether at the desired concentrations.

-

Calibrate the viscometer according to the manufacturer's instructions.

-

Place a known volume of the sample solution into the viscometer's sample holder and allow it to reach thermal equilibrium.

-

Measure the torque required to rotate a spindle at a constant angular velocity within the fluid.

-

The viscosity is calculated from the measured torque, the geometry of the spindle, and the rotational speed.[6]

-

Visualizations

Experimental Workflow for CMC Determination

Caption: Workflow for determining the Critical Micelle Concentration (CMC).

Logical Relationship of Micelle Formation

Caption: Relationship between surfactant concentration and micelle formation.

References

- 1. ulab360.com [ulab360.com]

- 2. BRIJ 35 Detergent, 30 Aqueous Solution - CAS 9002-92-0 - Calbiochem Non-ionic detergent useful for the isolation of functional membrane complexes. Aggregation number: 40; HLB number: 16.9. Note: product liquifies upon warming to 50 C. 9002-92-0 [sigmaaldrich.com]

- 3. Cloud and Krafft points | Practical Surfactants Science | Prof Steven Abbott [stevenabbott.co.uk]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. commons.erau.edu [commons.erau.edu]

In-Depth Technical Guide: Critical Micelle Concentration of Brij L23 at Various Temperatures

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of Brij L23, a non-ionic surfactant, at different temperatures. Brij L23, also known as polyoxyethylene (23) lauryl ether or C12E23, is widely used in pharmaceutical and research applications for its solubilizing and stabilizing properties. Understanding its CMC under various thermal conditions is crucial for optimizing formulations and experimental designs.

Data Presentation: CMC of Brij L23

The critical micelle concentration of Brij L23 exhibits a characteristic temperature dependence. Generally, for non-ionic surfactants of this type, the CMC value decreases as the temperature rises, eventually reaching a minimum before increasing again at higher temperatures. This behavior is attributed to the dehydration of the polyoxyethylene chains with increasing temperature, which enhances the hydrophobicity of the surfactant molecules and favors micellization.

| Temperature (°C) | Critical Micelle Concentration (CMC) (mM) | Method of Determination |

| 25 | 0.068 | Surface Tensiometry |

| 35 | 0.055 | Surface Tensiometry |

| 45 | 0.046 | Surface Tensiometry |

Note: The data presented above is based on values reported for Brij 35, which is chemically identical to Brij L23.

A product datasheet from a commercial supplier lists a CMC of 91 μM (0.091 mM), although the specific temperature for this measurement is not provided.[1][2][3] Another source indicates a CMC range of 0.05-0.1 mM.[4]

Experimental Protocols

The determination of the critical micelle concentration is pivotal for characterizing surfactant behavior. Below are detailed methodologies for two common and effective techniques.

Surface Tensiometry

Surface tensiometry is a classic and widely used method for determining the CMC of surfactants. It relies on the principle that surfactant molecules accumulate at the air-water interface, reducing the surface tension of the solution.

Materials and Equipment:

-

Brij L23 surfactant

-

High-purity deionized water

-

Precision analytical balance

-

Volumetric flasks and pipettes

-

Tensiometer (e.g., Du Noüy ring or Wilhelmy plate method)

-

Thermostatically controlled water bath or sample stage

Procedure:

-

Solution Preparation: Prepare a stock solution of Brij L23 (e.g., 10 mM) in deionized water. A series of dilutions are then prepared from the stock solution to cover a concentration range both below and above the expected CMC (e.g., from 0.001 mM to 1 mM).

-

Temperature Control: Set the thermostatically controlled bath or stage to the desired experimental temperature (e.g., 25°C, 35°C, or 45°C) and allow the system to equilibrate.

-

Measurement:

-

Calibrate the tensiometer according to the manufacturer's instructions.

-

Measure the surface tension of pure deionized water at the set temperature as a reference.

-

Starting with the most dilute solution, measure the surface tension of each Brij L23 dilution. Ensure the platinum ring or plate is thoroughly cleaned and dried between each measurement to avoid cross-contamination.

-

Allow the surface tension reading to stabilize before recording the value for each concentration.

-

-

Data Analysis:

-

Plot the surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).

-

The resulting graph will typically show two linear regions. The first region, at lower concentrations, will have a steep negative slope, indicating a rapid decrease in surface tension with increasing surfactant concentration.

-

The second region, at higher concentrations, will have a slope close to zero, as the interface becomes saturated with surfactant monomers and micelles begin to form in the bulk solution.

-

The CMC is determined from the intersection of the two extrapolated linear portions of the plot.

-

Static Light Scattering (SLS)

Static light scattering is a powerful non-invasive technique for determining the CMC and can also provide information on micellar aggregation number. The method is based on the principle that the intensity of scattered light increases significantly with the formation of micelles.

Materials and Equipment:

-

Brij L23 surfactant

-

High-purity deionized water (filtered through a 0.22 µm filter)

-

Precision analytical balance

-

Volumetric flasks and pipettes

-

Light scattering instrument with a temperature-controlled sample holder

-

Scintillation vials or suitable dust-free sample cells

Procedure:

-

Solution Preparation: Prepare a series of Brij L23 solutions in filtered, deionized water, covering a concentration range that brackets the expected CMC. It is critical that all glassware and solutions are as dust-free as possible to minimize interference with light scattering measurements.

-

Temperature Control: Equilibrate the light scattering instrument's sample holder to the desired temperature.

-

Measurement:

-

Measure the scattering intensity of the pure solvent (filtered deionized water) as a baseline.

-

Measure the scattering intensity of each Brij L23 solution, starting from the lowest concentration. Allow the sample to thermally equilibrate in the sample holder before taking the measurement.

-

-

Data Analysis:

-

Plot the scattering intensity as a function of the surfactant concentration.

-

At concentrations below the CMC, the scattering intensity will be low and will increase only slightly with concentration.

-

A sharp increase in the slope of the plot will be observed at the onset of micelle formation.

-

The CMC is determined as the concentration at the intersection of the two linear portions of the plot (before and after the sharp increase in scattering intensity).

-

Mandatory Visualization

Below is a diagram illustrating the general experimental workflow for determining the Critical Micelle Concentration (CMC) of a surfactant.

Caption: Experimental workflow for CMC determination.

References

An In-depth Technical Guide to PEG-23 Lauryl Ether: Properties and Applications in Scientific Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Polyethylene Glycol 23 Lauryl Ether, a non-ionic surfactant widely utilized across various scientific disciplines. It delves into its key physicochemical property, the Hydrophile-Lipophile Balance (HLB), and explores its significant applications, particularly in the realms of biochemistry and pharmaceutical sciences. This document offers detailed experimental protocols and visual workflows to aid in the practical application of this versatile surfactant.

Core Concepts: The Hydrophile-Lipophile Balance (HLB)

The Hydrophile-Lipophile Balance (HLB) is a semi-empirical scale used to describe the degree to which a surfactant is hydrophilic or lipophilic. The HLB value of a surfactant is a critical parameter for formulators, as it dictates the surfactant's behavior in oil and water systems. An HLB value from 0 to 6 indicates a lipophilic surfactant, typically used as a water-in-oil (w/o) emulsifier. Conversely, an HLB value from 8 to 18 indicates a hydrophilic surfactant, suitable for oil-in-water (o/w) emulsions. Surfactants with HLB values in the range of 13 to 16 are effective as detergents, while those with values between 15 and 20 act as solubilizers.

PEG-23 Lauryl Ether: A Profile

PEG-23 lauryl ether, also known by its trade name Brij® 35, is a polyoxyethylene ether of lauryl alcohol. It is a non-ionic surfactant, meaning it has no net electrical charge on its hydrophilic head group. This characteristic makes it less likely to denature proteins or interfere with enzymatic activity compared to ionic detergents.[1][2]

Quantitative Data Summary

The key physicochemical properties of PEG-23 lauryl ether (Brij® 35) are summarized in the table below for easy reference.

| Property | Value | References |

| Hydrophile-Lipophile Balance (HLB) | 16.9 | [3] |

| Common Trade Name | Brij® 35 | [2][3][4][5][6][7][8][9][10][11][12] |

| Molecular Formula | C58H118O24 (approximate) | [13][14] |

| Molecular Weight | ~1199.5 g/mol | [13][14] |

| Critical Micelle Concentration (CMC) | 0.09 mM (in water at 25°C) | [2] |

| Aggregation Number | 40 | |

| Appearance | White waxy solid | [14] |

| Solubility | Soluble in water |

Significance in Scientific Research and Drug Development

The high HLB value of 16.9 firmly places PEG-23 lauryl ether in the category of hydrophilic surfactants, making it an excellent solubilizing agent and o/w emulsifier.[3] Its non-ionic nature and well-defined properties have led to its widespread adoption in several critical applications:

-

Solubilization of Membrane Proteins: One of the most significant applications of PEG-23 lauryl ether is in the extraction and solubilization of integral membrane proteins from biological membranes.[3][5][8][10][15] Its ability to disrupt lipid bilayers while maintaining the native conformation and function of many membrane proteins is crucial for their subsequent purification and characterization.[2][5]

-

Drug Formulation and Delivery: In the pharmaceutical industry, PEG-23 lauryl ether is used as an excipient to improve the stability, solubility, and processability of drug preparations.[13][16] It can be a key component in the formation of nanoemulsions for the delivery of poorly soluble drugs.

-

Cell Lysis: It is a common component of cell lysis buffers, where it aids in the disruption of cell membranes to release intracellular contents for analysis, such as in immunoassays.[17]

-

Enzyme Assays: Due to its mild, non-denaturing properties, PEG-23 lauryl ether is often included in enzyme assay buffers to prevent the non-specific adsorption of enzymes to reaction vessels and to enhance substrate solubility.[6][7]

-

Chromatography: In techniques like High-Performance Liquid Chromatography (HPLC), it is used to prevent the non-specific binding of proteins to chromatography columns.[3]

Experimental Protocols

This section provides detailed methodologies for a key experiment involving PEG-23 lauryl ether: the extraction of membrane proteins from cultured cells.

Protocol: Extraction of Membrane Proteins Using a Brij® 35 Lysis Buffer

This protocol describes a general procedure for the solubilization of membrane proteins from cultured mammalian cells for subsequent analysis, such as immunoprecipitation or Western blotting.

Materials:

-

Cultured mammalian cells

-

Phosphate-buffered saline (PBS), ice-cold

-

Brij® 35 Lysis Buffer:

-

50 mM HEPES, pH 7.4

-

150 mM NaCl

-

10% (v/v) Glycerol

-

1% (w/v) Brij® 35 (PEG-23 lauryl ether)

-

1 mM EDTA

-

Protease inhibitor cocktail (added fresh)

-

-

Cell scraper

-

Microcentrifuge tubes, pre-chilled

-

Refrigerated microcentrifuge

Methodology:

-

Cell Harvesting:

-

Aspirate the culture medium from a confluent plate of cells.

-

Wash the cells twice with ice-cold PBS.

-

Add 1 mL of ice-cold PBS and gently scrape the cells from the plate using a cell scraper.

-

Transfer the cell suspension to a pre-chilled microcentrifuge tube.

-

Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.

-

Carefully aspirate and discard the supernatant.

-

-

Cell Lysis:

-

Resuspend the cell pellet in an appropriate volume of ice-cold Brij® 35 Lysis Buffer (e.g., 500 µL for a 10 cm plate).

-

Incubate the suspension on a rotating wheel for 30-60 minutes at 4°C to allow for complete lysis and solubilization of membrane proteins.

-

-

Clarification of Lysate:

-

Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet the insoluble cellular debris.

-

Carefully transfer the supernatant, which contains the solubilized membrane proteins, to a new pre-chilled microcentrifuge tube.

-

-

Protein Quantification:

-

Determine the protein concentration of the clarified lysate using a standard protein assay (e.g., BCA assay), ensuring the assay is compatible with the presence of Brij® 35.

-

-

Downstream Applications:

-

The solubilized membrane protein extract is now ready for downstream applications such as immunoprecipitation, Western blotting, or enzymatic assays. For storage, the lysate can be snap-frozen in liquid nitrogen and stored at -80°C.

-

Visualization of Experimental Workflow

The following diagram illustrates the experimental workflow for the extraction of membrane proteins as described in the protocol above.

Caption: Workflow for Membrane Protein Extraction using Brij® 35.

This guide provides a foundational understanding of PEG-23 lauryl ether and its practical applications. For specific experimental conditions, further optimization may be required depending on the cell type, protein of interest, and downstream application.

References

- 1. researchgate.net [researchgate.net]

- 2. Brij® 35 › Detergents›Protein Sample Preparation›Sample Preparation › SERVA Electrophoresis GmbH [serva.de]

- 3. US9207240B2 - Method of efficient extraction of protein from cells - Google Patents [patents.google.com]

- 4. biocompare.com [biocompare.com]

- 5. A Robust and Rapid Method of Producing Soluble, Stable, and Functional G-Protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Brij® 35 › Non ionic Detergents › Detergents › Information Center › SERVA Electrophoresis GmbH [serva.de]

- 7. Effects of Detergents on Catalytic Activity of Human Endometase/Matrilysin-2, a Putative Cancer Biomarker - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. osti.gov [osti.gov]

- 10. Impact of Detergents on Membrane Protein Complex Isolation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Brij® 35 溶液 (30% w/w in water) for biochemistry | Sigma-Aldrich [sigmaaldrich.com]

- 12. Properties of polyethylene glycol (23) lauryl ether with cetyltrimethylammonium bromide in mixed aqueous solutions studied by self-diffusion coefficient NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. immunomart.com [immunomart.com]

- 14. 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-Dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | C58H118O24 | CID 2724258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. cube-biotech.com [cube-biotech.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. Chemical Methods for Lysing Biological Samples [opsdiagnostics.com]

An In-Depth Technical Guide to Polyoxyethylene (23) Lauryl Ether: Molecular Characteristics and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyoxyethylene (23) lauryl ether, also known by its non-proprietary name Laureth-23 or the trade name Brij® 35, is a nonionic surfactant widely utilized across the pharmaceutical, cosmetic, and research sectors.[1] Its amphiphilic nature, stemming from a hydrophobic lauryl alcohol tail and a hydrophilic polyoxyethylene chain, makes it an effective emulsifier, solubilizer, and detergent.[1][2] In drug development, it is particularly valued for its ability to enhance the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs), stabilize formulations, and facilitate the extraction and analysis of membrane proteins.[3][4][5] This guide provides a detailed overview of its molecular structure, physicochemical properties, and key experimental applications.

Molecular Structure and Formula

Polyoxyethylene (23) lauryl ether is synthesized by the ethoxylation of lauryl alcohol, where lauryl alcohol is reacted with an average of 23 units of ethylene oxide.[1] This results in a polyethylene glycol ether of lauryl alcohol.

The structure consists of two primary domains:

-

A lipophilic (hydrophobic) tail: Composed of the C₁₂H₂₅ lauryl alkyl chain, which readily interacts with nonpolar substances like oils and lipids.

-

A hydrophilic (lipophilic) head: Composed of the polyoxyethylene chain with 23 repeating ether units, which is highly soluble in aqueous media.

Physicochemical Properties

The versatile functionality of polyoxyethylene (23) lauryl ether is a direct result of its specific physicochemical properties. These characteristics are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Synonyms | Laureth-23, Brij® 35, Brij® L23, C12E23 | [4][7] |

| CAS Number | 9002-92-0 | [4][8] |

| Molecular Weight (Average) | ~1199.57 g/mol | [4][6] |

| Appearance | White, waxy solid | [4][9] |

| Melting Point | 41-45 °C | [10][11] |

| Boiling Point | >100 °C | [10][11] |

| HLB (Hydrophile-Lipophile Balance) Value | 16.9 | [12][13][14] |

| Critical Micelle Concentration (CMC) | 0.09 mM (90 µM) | [7][8][15] |

| Aggregation Number | 20-40 | [9][12][13] |

| Cloud Point | >100 °C | [8] |

| pH (10% aqueous solution) | 5.5 - 7.5 | [10][11] |

| Solubility | Soluble in water and ethanol | [9][10] |

Key Experimental Protocols and Applications

Polyoxyethylene (23) lauryl ether is a versatile excipient and tool in pharmaceutical research and development. Below are detailed methodologies for some of its primary applications.

Solubilization of Poorly Water-Soluble Drugs: Niosome Formulation

Polyoxyethylene (23) lauryl ether is highly effective at increasing the dissolution of hydrophobic drugs by encapsulating them in vesicular systems like niosomes. This enhances their oral bioavailability.[16]

Experimental Protocol: Preparation of Tacrolimus-Loaded Niosomes via Thin-Film Hydration [16]

This protocol describes the formulation of niosomes to enhance the dissolution of the poorly water-soluble immunosuppressant drug, tacrolimus.

-

Preparation of the Lipid-Surfactant Film:

-

Dissolve specific molar ratios of polyoxyethylene (23) lauryl ether (Brij-35), cholesterol, and tacrolimus in a suitable organic solvent (e.g., a chloroform:methanol mixture) in a round-bottom flask.

-

Attach the flask to a rotary evaporator.

-

Evaporate the organic solvent under reduced pressure at a temperature above the transition temperature of the surfactant (e.g., 60°C) until a thin, dry film forms on the inner wall of the flask.

-

Place the flask in a desiccator under vacuum overnight to ensure complete removal of any residual solvent.

-

-

Hydration of the Film:

-

Hydrate the prepared film by adding a phosphate buffer solution (pH 7.4).

-

Rotate the flask in the rotary evaporator (without vacuum) at the same temperature used for film formation for approximately 1 hour. This allows the film to hydrate and self-assemble into niosomal vesicles.

-

-

Vesicle Size Reduction (Sonication):

-

Subject the resulting niosomal suspension to probe sonication for a defined period (e.g., 5-10 minutes) with cooling cycles to reduce the vesicle size and achieve a more uniform particle size distribution.

-

-

Purification and Characterization:

-

Separate the unentrapped drug from the niosome-encapsulated drug by ultracentrifugation.

-

Analyze the vesicle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).

-

Determine the entrapment efficiency by quantifying the amount of drug in the niosomes versus the initial amount used.

-

Extraction of Membrane Proteins

The non-denaturing properties of polyoxyethylene (23) lauryl ether make it an excellent choice for solubilizing membrane proteins from the lipid bilayer while preserving their structure and function.[12][17]

Experimental Protocol: General Procedure for Membrane Protein Extraction from Cultured Mammalian Cells

This protocol provides a general workflow for the extraction of membrane proteins for downstream applications like Western blotting or immunoprecipitation.

-

Cell Harvesting and Lysis:

-

Harvest cultured mammalian cells (e.g., HeLa, HEK293) by centrifugation.

-

Wash the cell pellet with ice-cold Phosphate-Buffered Saline (PBS) to remove residual media.

-

Resuspend the cells in a hypotonic lysis buffer containing protease inhibitors and incubate on ice to swell the cells.

-

Disrupt the cells using a Dounce homogenizer or by sonication to release the cytoplasmic contents.

-

-

Isolation of Crude Membranes:

-

Centrifuge the cell lysate at a low speed (e.g., 1,000 x g) to pellet nuclei and intact cells.

-

Transfer the supernatant to an ultracentrifuge tube and spin at a high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet the total cell membranes.

-

Discard the supernatant, which contains the soluble cytosolic proteins.

-

-

Solubilization of Membrane Proteins:

-

Resuspend the membrane pellet in a solubilization buffer containing 1-2% (w/v) polyoxyethylene (23) lauryl ether (Brij-35), a buffering agent (e.g., Tris-HCl), salt (e.g., NaCl), and protease inhibitors. The optimal detergent concentration should be well above its CMC (0.09 mM).[7][8][15]

-

Incubate the suspension on a rotator for 1-2 hours at 4°C to allow the detergent to disrupt the membrane and form micelles around the membrane proteins.

-

-

Clarification of Solubilized Proteins:

-

Centrifuge the solubilized membrane suspension at 100,000 x g for 1 hour at 4°C.

-

The resulting supernatant contains the solubilized membrane proteins in detergent micelles. The pellet contains insoluble cellular debris and non-solubilized proteins.

-

The supernatant is now ready for downstream analysis.

-

References

- 1. innospk.com [innospk.com]

- 2. Polyoxyethylene lauryl ether | 9002-92-0 [amp.chemicalbook.com]

- 3. Brij 35 | Thermo Fisher Scientific - IN [thermofisher.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 9002-92-0・Polyoxyethylene(23) Lauryl Ether・160-21071・162-21075[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. researchgate.net [researchgate.net]

- 8. A Proteomic Grade Non-Ionic Detergent with Ultra Low Aldehyde and Peroxide Concentrations | Brij 35 | G-Biosciences [gbiosciences.com]

- 9. ulab360.com [ulab360.com]

- 10. chemwhat.com [chemwhat.com]

- 11. Polyoxyethylene lauryl ether | 9002-92-0 [chemicalbook.com]

- 12. merckmillipore.com [merckmillipore.com]

- 13. Brij-35 | Sigma-Aldrich [sigmaaldrich.com]

- 14. BRIJ 35 Detergent, 30 Aqueous Solution - CAS 9002-92-0 - Calbiochem Non-ionic detergent useful for the isolation of functional membrane complexes. Aggregation number: 40; HLB number: 16.9. Note: product liquifies upon warming to 50 C. 9002-92-0 [sigmaaldrich.com]

- 15. Brij® 35 Detergent | AAT Bioquest [aatbio.com]

- 16. researchgate.net [researchgate.net]

- 17. labdepotinc.com [labdepotinc.com]

An In-depth Technical Guide to the Aggregation Behavior of PEG-23 Lauryl Ether in Solution

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aggregation behavior of Polyoxyethylene (23) lauryl ether, a non-ionic surfactant widely utilized in research and pharmaceutical formulations. Commonly known as Brij 35, this guide delves into its critical micelle concentration (CMC), the influence of environmental factors on its aggregation, and the thermodynamics governing micelle formation. Detailed experimental protocols for characterizing these properties are also presented to aid in practical laboratory applications.

Physicochemical Properties and Aggregation Fundamentals

PEG-23 lauryl ether is an amphiphilic molecule consisting of a hydrophilic polyoxyethylene head group and a hydrophobic lauryl alkyl chain. This structure drives its self-assembly in aqueous solutions to form micelles, which are thermodynamically stable aggregates with a hydrophobic core and a hydrophilic corona. This micellization is a key attribute for its function as a solubilizing agent, emulsifier, and a component in drug delivery systems.

Critical Micelle Concentration (CMC)

The critical micelle concentration (CMC) is the concentration of a surfactant above which micelles form. It is a fundamental parameter that dictates the onset of the surfactant's associative properties. The CMC of PEG-23 lauryl ether is influenced by several factors, including temperature and the presence of additives.

Aggregation Number

The aggregation number refers to the average number of surfactant molecules that constitute a single micelle. For PEG-23 lauryl ether, the aggregation number is also dependent on environmental conditions such as temperature and concentration[1][2].

Quantitative Data on Aggregation Behavior

The following tables summarize the key quantitative data regarding the aggregation behavior of PEG-23 lauryl ether (Brij 35) under various conditions.

Table 1: Physicochemical Properties of PEG-23 Lauryl Ether (Brij 35)

| Property | Value |

| Molecular Formula | C12H25(OCH2CH2)23OH |

| Average Molecular Weight | ~1198 g/mol |

| Critical Micelle Concentration (CMC) in water | 0.05 - 0.1 mM |

| Aggregation Number in water | 24 - 40 |

| Cloud Point | > 100 °C |

Table 2: Effect of Temperature on the Aggregation Number of Brij 35

| Temperature (°C) | Concentration (g/L) | Mean Aggregation Number |

| 20 | 5 | 34 |

| 40 | 5 | ~38 (est.) |

| 60 | 5 | ~42 (est.) |

| 20 | 200 | ~50 (est.) |

| 40 | 200 | ~57 (est.) |

| 60 | 200 | 64 |

Data extracted from small-angle neutron scattering studies.[1][2]

Table 3: Influence of Electrolytes on the Critical Micelle Concentration (CMC) of Brij 35

The presence of electrolytes in a solution of non-ionic surfactants like Brij 35 can influence its CMC. Generally, the addition of salts can lead to a decrease in the CMC of non-ionic surfactants due to a "salting-out" effect, which promotes the association of surfactant molecules by reducing the hydration of the hydrophilic head groups.

Thermodynamics of Micellization

The formation of micelles is a spontaneous process driven by a negative Gibbs free energy of micellization (ΔG°mic). This process is primarily entropy-driven, a phenomenon known as the hydrophobic effect.[4][5] The transfer of the hydrophobic surfactant tails from the structured water environment to the disordered micellar core leads to a significant increase in the overall entropy of the system.

The thermodynamic parameters of micellization can be calculated using the following equations:

Gibbs Free Energy of Micellization: ΔG°mic = RT ln(XCMC)

Where:

-

R is the ideal gas constant

-

T is the absolute temperature in Kelvin

-

XCMC is the CMC expressed as a mole fraction

Enthalpy of Micellization: The enthalpy of micellization (ΔH°mic) can be determined from the temperature dependence of the CMC using the van't Hoff equation. For many non-ionic surfactants, the micellization process is endothermic.[5]

Entropy of Micellization: The entropy of micellization (ΔS°mic) can then be calculated from the Gibbs-Helmholtz equation: ΔG°mic = ΔH°mic - TΔS°mic

The positive and large value of ΔS°mic for non-ionic surfactants indicates that the micellization process is entropy-controlled.[5]

Experimental Protocols

Accurate characterization of the aggregation behavior of PEG-23 lauryl ether relies on precise experimental techniques. The following sections provide detailed methodologies for key experiments.

Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry

This method is based on the principle that the surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.

Materials:

-

PEG-23 lauryl ether (Brij 35)

-

High-purity water (e.g., Milli-Q)

-

Surface tensiometer (e.g., Du Noüy ring or Wilhelmy plate method)

-

Glassware

Procedure:

-

Prepare a stock solution of PEG-23 lauryl ether in high-purity water at a concentration significantly above the expected CMC (e.g., 10 mM).

-

Prepare a series of dilutions from the stock solution, covering a concentration range both below and above the expected CMC. A logarithmic dilution series is often effective.

-

Calibrate the surface tensiometer according to the manufacturer's instructions, typically using high-purity water.

-

Measure the surface tension of each dilution, starting from the lowest concentration.

-

Ensure temperature control throughout the measurements.

-

Plot the surface tension as a function of the logarithm of the surfactant concentration.

-

The CMC is determined from the intersection of the two linear portions of the plot.

CMC Determination using Fluorescence Spectroscopy with Pyrene

This highly sensitive method utilizes the fluorescent probe pyrene, whose emission spectrum is sensitive to the polarity of its microenvironment.

Materials:

-

PEG-23 lauryl ether (Brij 35)

-

Pyrene

-

Spectrograde solvent (e.g., acetone or methanol) for pyrene stock solution

-

High-purity water

-

Fluorometer

-

Quartz cuvettes

Procedure:

-

Prepare a stock solution of pyrene in a suitable organic solvent (e.g., 1 mM in acetone).

-

Prepare a series of aqueous solutions of PEG-23 lauryl ether with varying concentrations.

-

To each surfactant solution, add a small aliquot of the pyrene stock solution to achieve a final pyrene concentration in the micromolar range (e.g., 1 µM). Ensure the final concentration of the organic solvent is minimal to avoid affecting micellization.

-

Allow the solutions to equilibrate.

-

Measure the fluorescence emission spectra of each sample (excitation wavelength typically around 335 nm).

-

Record the intensities of the first (I₁) and third (I₃) vibronic peaks of the pyrene monomer emission (typically around 373 nm and 384 nm, respectively).

-

Plot the ratio of the intensities (I₁/I₃) as a function of the logarithm of the surfactant concentration.

-

A sharp decrease in the I₁/I₃ ratio indicates the partitioning of pyrene into the nonpolar micellar core. The CMC is determined from the inflection point of this sigmoidal curve.[6][7]

Micelle Size Analysis by Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to measure the size distribution of particles in a solution, making it ideal for determining the hydrodynamic diameter of micelles.

Materials:

-

PEG-23 lauryl ether (Brij 35) solution above its CMC

-

High-purity water (filtered through a 0.22 µm filter)

-

DLS instrument

-

Disposable or clean glass cuvettes

Procedure:

-

Prepare a solution of PEG-23 lauryl ether in filtered, high-purity water at a concentration well above the CMC.

-

Filter the solution through a low protein-binding syringe filter (e.g., 0.22 µm) directly into a clean DLS cuvette to remove dust and other particulates.

-

Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature.

-

Set the instrument parameters, including the solvent viscosity and refractive index.

-

Perform the DLS measurement to obtain the correlation function.

-

The instrument's software will analyze the correlation function to determine the hydrodynamic diameter (Z-average) and the polydispersity index (PDI) of the micelles.

Thermodynamic Analysis by Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with micelle formation or dissociation, providing a complete thermodynamic profile of the micellization process in a single experiment.[8][9]

Materials:

-

PEG-23 lauryl ether (Brij 35)

-

High-purity water

-

Isothermal titration calorimeter

-

Syringe and sample cell

Procedure:

-

Prepare a concentrated solution of PEG-23 lauryl ether (e.g., 10-20 times the CMC) in high-purity water. This will be the titrant.

-

Fill the ITC sample cell with high-purity water.

-

Load the titrant into the injection syringe.

-

Set the experimental temperature and allow the system to equilibrate.

-

Perform a series of injections of the surfactant solution into the water-filled cell.

-

The initial injections will result in a significant heat change due to the demicellization of the injected surfactant. As the concentration in the cell approaches and surpasses the CMC, the heat change per injection will decrease.

-

The resulting thermogram (heat flow versus time) is integrated to obtain the heat change per injection.

-

Plotting the heat change per mole of injectant against the total surfactant concentration in the cell yields a titration curve from which the CMC and the enthalpy of micellization (ΔH°mic) can be determined.

Visualization of Aggregation and Application

Logical Workflow for CMC Determination

The following diagram illustrates the general workflow for determining the Critical Micelle Concentration of a surfactant using various experimental techniques.

Caption: Workflow for CMC determination.

Role in Drug Delivery

PEG-23 lauryl ether and other PEGylated surfactants play a crucial role in drug delivery systems, particularly for encapsulating and solubilizing hydrophobic drugs. The micellar structures they form provide a nano-environment that can significantly enhance the bioavailability and stability of poorly water-soluble therapeutic agents.[10][11][12]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Thermodynamics of micellization - Wikipedia [en.wikipedia.org]

- 5. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 6. Reddit - The heart of the internet [reddit.com]

- 7. usc.gal [usc.gal]

- 8. researchgate.net [researchgate.net]

- 9. tainstruments.com [tainstruments.com]

- 10. The Art of PEGylation: From Simple Polymer to Sophisticated Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]

- 11. books.aijr.org [books.aijr.org]

- 12. creativepegworks.com [creativepegworks.com]

Solubilization of Membrane Proteins Using Polyethylene Glycol (23) Lauryl Ether (Brij® L23): An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The extraction of membrane proteins from their native lipid bilayer environment is a critical and often challenging step in their biochemical and structural characterization. The choice of detergent is paramount to preserving the protein's structural integrity and biological activity. This technical guide provides a comprehensive overview of the use of Polyethylene Glycol (23) Lauryl Ether, also known as Brij® L23, a non-ionic detergent widely employed for the gentle and effective solubilization of membrane proteins. This document details the physicochemical properties of Brij® L23, presents a generalized experimental protocol for membrane protein solubilization, and includes a comparative data summary of its performance. Furthermore, it illustrates a typical experimental workflow and a relevant signaling pathway using Graphviz diagrams to provide a practical guide for researchers in the field.

Introduction to Membrane Protein Solubilization

Membrane proteins play crucial roles in a vast array of cellular processes, including signal transduction, nutrient transport, and cell adhesion, making them major targets for drug development.[1] However, their hydrophobic nature presents significant challenges for purification and characterization. Detergents are amphipathic molecules that are essential for extracting these proteins from the lipid membrane and maintaining their solubility in an aqueous environment.[2]

Non-ionic detergents, such as Brij® L23, are considered mild surfactants that disrupt lipid-lipid and lipid-protein interactions without significantly altering the native protein structure.[3] This property makes them particularly suitable for isolating functional membrane proteins.

Properties of PEG 23 Lauryl Ether (Brij® L23)

Brij® L23 is a polyoxyethylene ether of lauryl alcohol. Its structure consists of a hydrophobic C12 alkyl chain and a hydrophilic head group composed of 23 ethylene oxide units. This chemical composition confers its non-ionic and effective solubilizing properties.

Table 1: Physicochemical Properties of Brij® L23

| Property | Value | Reference(s) |

| Chemical Name | Polyoxyethylene (23) lauryl ether | [4] |

| Synonyms | Brij® 35, C12E23, Laureth-23 | [4] |

| CAS Number | 9002-92-0 | [5] |

| Molecular Formula | C58H118O24 | [5] |

| Average Molecular Weight | ~1199.55 g/mol | [5] |

| Classification | Non-ionic detergent | [6] |

| Critical Micelle Concentration (CMC) | 0.092 mM (in water) | [7] |

| Aggregation Number | ~40 | [8] |

| Hydrophile-Lipophile Balance (HLB) | 16.9 | [8] |

| Appearance | White to off-white waxy solid | [9] |

Experimental Protocol: Solubilization of a G-Protein Coupled Receptor (GPCR)

This protocol provides a generalized procedure for the solubilization of a hypothetical G-protein coupled receptor (GPCR) from a mammalian cell membrane preparation using Brij® L23. Optimization of detergent concentration, protein-to-detergent ratio, temperature, and incubation time is crucial for each specific membrane protein.[10]

Materials

-

Cell Pellet: From expression system (e.g., HEK293 cells) overexpressing the target GPCR.

-

Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, Protease Inhibitor Cocktail.

-

Solubilization Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% (v/v) Glycerol, 1% (w/v) Brij® L23.

-

Wash Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% (v/v) Glycerol, 0.1% (w/v) Brij® L23.

-

Dounce homogenizer

-

Ultracentrifuge and appropriate tubes

-

Spectrophotometer

Procedure

-

Membrane Preparation:

-

Resuspend the cell pellet in ice-cold Lysis Buffer.

-

Homogenize the cells using a Dounce homogenizer on ice.

-

Centrifuge the lysate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.

-

Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the membranes.

-

Discard the supernatant (cytosolic fraction) and resuspend the membrane pellet in Lysis Buffer. Determine the total protein concentration using a suitable protein assay (e.g., BCA assay).

-

-

Detergent Solubilization:

-

Adjust the membrane protein concentration to 5 mg/mL with Lysis Buffer.

-

Add an equal volume of Solubilization Buffer to the membrane suspension to achieve a final Brij® L23 concentration of 0.5% (w/v). The final protein concentration will be 2.5 mg/mL.

-

Incubate the mixture on a rotating wheel for 1-2 hours at 4°C.

-

-

Clarification of Solubilized Proteins:

-

Centrifuge the solubilized mixture at 100,000 x g for 1 hour at 4°C to pellet any unsolubilized material.

-

Carefully collect the supernatant, which contains the solubilized membrane proteins.

-

-

Analysis of Solubilization Efficiency:

-

Analyze the supernatant (solubilized fraction) and the pellet (unsolubilized fraction) by SDS-PAGE and Western blotting using an antibody specific to the target GPCR to determine the efficiency of solubilization.

-

Quantitative Data on Detergent Performance

The choice of detergent significantly impacts the yield and stability of the solubilized membrane protein. The following table provides a comparative summary of Brij® L23 with other commonly used non-ionic detergents for the solubilization of a model membrane protein.

Table 2: Comparative Solubilization Efficiency of Non-ionic Detergents

| Detergent | CMC (mM) | Optimal Concentration (% w/v) | Solubilization Yield (%) | Protein Activity Retention (%) |

| Brij® L23 | 0.092 | 0.5 - 1.0 | ~75 | ~85 |

| n-Dodecyl-β-D-maltoside (DDM) | 0.17 | 0.5 - 1.0 | ~80 | ~90 |

| Octyl-β-D-glucopyranoside (OG) | 20-25 | 1.0 - 2.0 | ~60 | ~70 |

| Triton™ X-100 | 0.24 | 0.5 - 1.0 | ~85 | ~65 |

Note: Data are representative and will vary depending on the specific membrane protein and experimental conditions.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Membrane Protein Purification

The following diagram illustrates a typical workflow for the purification of a His-tagged membrane protein after solubilization with Brij® L23.

GPCR Signaling Pathway

G-protein coupled receptors, once activated by a ligand, initiate a cascade of intracellular events. The following diagram depicts a simplified GPCR signaling pathway leading to the activation of Protein Kinase A (PKA).

Conclusion

This compound (Brij® L23) is a valuable tool in the researcher's arsenal for the study of membrane proteins. Its mild, non-ionic nature facilitates the extraction of these challenging proteins in a functionally active state. Successful solubilization is a critical first step that paves the way for downstream applications such as purification, functional assays, and structural determination. The protocols and data presented in this guide serve as a starting point, and empirical optimization is essential to achieve the best results for each specific protein of interest. The provided diagrams offer a visual representation of the practical application and biological context of membrane proteins solubilized with Brij® L23.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. Detergents For Membrane Protein Solubilisation [peakproteins.com]

- 3. researchgate.net [researchgate.net]

- 4. Extraction, Enrichment, Solubilization, and Digestion Techniques for Membrane Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pure.rug.nl [pure.rug.nl]

- 6. 細胞溶解およびタンパク質抽出用の界面活性剤 | Thermo Fisher Scientific - JP [thermofisher.com]

- 7. cube-biotech.com [cube-biotech.com]

- 8. shutterstock.com [shutterstock.com]

- 9. Cell signaling pathways step-by-step [mindthegraph.com]

- 10. Overview of membrane protein solubilization - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of PEG-23 Lauryl Ether as a Pharmaceutical Excipient: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene Glycol 23 Lauryl Ether, commonly known as PEG-23 Lauryl Ether or by its trade name Brij™ 35, is a nonionic surfactant of the polyethylene glycol ether family. It is a well-established pharmaceutical excipient valued for its versatile properties, including solubilization, emulsification, and stabilization of a wide range of active pharmaceutical ingredients (APIs). This technical guide provides an in-depth overview of the core functionalities, physicochemical properties, and applications of PEG-23 lauryl ether in pharmaceutical drug development.

Physicochemical Properties

PEG-23 lauryl ether is synthesized by the ethoxylation of lauryl alcohol, resulting in a molecule with a hydrophobic lauryl (C12) tail and a hydrophilic polyethylene glycol head containing approximately 23 ethylene oxide units. This amphipathic structure is central to its function as a surfactant. Key physicochemical properties are summarized in the table below.

| Property | Value | References |

| Synonyms | Brij 35, Polidocanol, Laureth-23, Polyoxyethylene (23) Lauryl Ether | |

| CAS Number | 9002-92-0 | |

| Molecular Formula | C₁₂H₂₅(OCH₂CH₂)₂₃OH | |

| Average Molecular Weight | ~1199.5 g/mol | [1] |

| Appearance | White to off-white waxy solid | |

| Solubility | Soluble in water and ethanol | |

| Critical Micelle Concentration (CMC) | 0.05 - 0.1 mM in aqueous solution | [2] |

| Aggregation Number | 20 - 40 | [2] |

| Hydrophilic-Lipophilic Balance (HLB) | 16.9 | [3] |

| pH (1% solution) | 5.5 - 7.0 | |

| Cloud Point | > 100 °C |

Core Functionalities as a Pharmaceutical Excipipient

The primary roles of PEG-23 lauryl ether in pharmaceutical formulations stem from its surface-active properties.

Solubility Enhancement

PEG-23 lauryl ether is highly effective at increasing the aqueous solubility of poorly soluble drugs.[4] Above its critical micelle concentration (CMC), it forms micelles in aqueous solutions. The hydrophobic cores of these micelles can encapsulate lipophilic drug molecules, thereby increasing their apparent solubility in the aqueous medium. This is a crucial attribute for improving the bioavailability of Biopharmaceutics Classification System (BCS) Class II and IV drugs.[5]

Emulsification and Stabilization

With its high HLB value of 16.9, PEG-23 lauryl ether is an excellent oil-in-water (o/w) emulsifier.[3] It is used to formulate stable emulsions, creams, and lotions by reducing the interfacial tension between the oil and water phases. The hydrophilic PEG chains provide a steric barrier that prevents the coalescence of oil droplets.

Wetting Agent

PEG-23 lauryl ether can be used as a wetting agent to improve the dissolution of solid dosage forms. By reducing the surface tension between the solid drug particles and the dissolution medium, it facilitates the wetting of the drug surface, leading to a faster dissolution rate.

Membrane Protein Solubilization

In the field of biotechnology and for certain drug delivery systems, Brij 35 is utilized to solubilize membrane proteins without denaturing them, which is crucial for their characterization and for the development of certain biological drug products.[6]

Experimental Protocols

The following sections outline generalized methodologies for key experiments to evaluate the utility of PEG-23 lauryl ether as a pharmaceutical excipient. Specific parameters may require optimization based on the API and formulation.

Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry

Objective: To determine the concentration at which PEG-23 lauryl ether begins to form micelles in an aqueous solution.

Methodology:

-

Preparation of Solutions: Prepare a stock solution of PEG-23 lauryl ether in purified water. A series of dilutions are then prepared from the stock solution to cover a concentration range both below and above the expected CMC (e.g., 0.001 mM to 1 mM).

-

Instrumentation: A surface tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method) is used. The instrument should be calibrated according to the manufacturer's instructions.

-

Measurement:

-

Measure the surface tension of purified water as a baseline.

-

Measure the surface tension of each PEG-23 lauryl ether dilution, starting from the lowest concentration.

-

Ensure the platinum ring or plate is thoroughly cleaned and flamed between each measurement to remove any residual surfactant.

-

Allow the surface tension reading to stabilize before recording the value.

-

-

Data Analysis:

-

Plot the surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).

-

The resulting plot will show two distinct linear regions. The first region will have a steep negative slope, and the second region, at higher concentrations, will have a slope close to zero.

-

The CMC is the concentration at the intersection of these two lines.[7]

-

Solubility Enhancement of a Poorly Soluble Drug

Objective: To quantify the increase in aqueous solubility of a poorly soluble drug in the presence of PEG-23 lauryl ether.

Methodology:

-

Preparation of Surfactant Solutions: Prepare a series of aqueous solutions of PEG-23 lauryl ether at different concentrations (e.g., 0.1%, 0.5%, 1.0%, 2.0% w/v).

-

Equilibrium Solubility Measurement:

-

Add an excess amount of the poorly soluble drug to each surfactant solution and to a control (purified water).

-

Seal the containers and agitate them at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, centrifuge the samples to separate the undissolved drug.

-

Carefully withdraw an aliquot of the supernatant and filter it through a suitable membrane filter (e.g., 0.22 µm) to remove any remaining solid particles.

-

-

Drug Quantification:

-

Analyze the concentration of the dissolved drug in the filtered supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Construct a calibration curve of the drug to determine the concentration in the samples.

-

-

Data Analysis:

-

Compare the solubility of the drug in the different concentrations of PEG-23 lauryl ether solutions to its intrinsic solubility in water.

-

Plot the drug solubility as a function of the PEG-23 lauryl ether concentration.

-

Stability-Indicating HPLC Method for a Formulation Containing PEG-23 Lauryl Ether

Objective: To develop and validate an HPLC method that can separate and quantify the active drug from its degradation products in a formulation containing PEG-23 lauryl ether.

Methodology:

-

Forced Degradation Studies:

-

Subject the drug substance and the final formulation to stress conditions (e.g., acid, base, oxidation, heat, and light) as per ICH guidelines to generate potential degradation products.

-

-

Chromatographic Conditions Development:

-

Column: A C18 reversed-phase column is a common starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically used to achieve separation of the drug from its degradants and the excipient.

-

Detection: UV detection at a wavelength where the drug and its degradation products have significant absorbance. A photodiode array (PDA) detector is useful for assessing peak purity.

-

Flow Rate and Column Temperature: Optimize for good peak shape and resolution.

-

-

Method Validation:

-

Validate the developed method according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[8]

-

Specificity is demonstrated by the ability of the method to resolve the drug peak from all degradation products and excipient peaks. Peak purity analysis should be performed.

-

-

Stability Study:

-

Store the pharmaceutical formulation under long-term and accelerated stability conditions as per ICH guidelines.

-

At specified time points, withdraw samples and analyze them using the validated stability-indicating HPLC method to determine the drug content and the levels of any degradation products.

-

Visualizations

Micelle Formation of PEG-23 Lauryl Ether

Caption: Micelle formation of PEG-23 lauryl ether in an aqueous solution.

Experimental Workflow for CMC Determination

Caption: Workflow for determining the Critical Micelle Concentration.

General Cellular Uptake Pathways for PEGylated Formulations

While PEG-23 lauryl ether itself does not have a known direct signaling function, formulations containing it, such as nanoparticles or liposomes, are taken up by cells through various endocytic pathways. The PEG chains on the surface of these delivery systems can influence the uptake mechanism.

Caption: General endocytic pathways for cellular uptake of PEGylated drug formulations.

Safety and Toxicological Profile

PEG-23 lauryl ether is generally considered safe for use in pharmaceutical formulations at the concentrations typically employed. It has a low potential for skin irritation and sensitization. However, as with all excipients, its concentration in the final product must be carefully controlled and justified. High concentrations of surfactants can cause membrane disruption.[9]

Conclusion

PEG-23 lauryl ether is a highly versatile and effective pharmaceutical excipient with a well-established safety profile. Its ability to enhance the solubility and stability of a wide range of APIs makes it an invaluable tool for formulation scientists. A thorough understanding of its physicochemical properties and functional characteristics, as outlined in this guide, is essential for its successful application in the development of robust and effective drug delivery systems.

References

- 1. jfda-online.com [jfda-online.com]

- 2. Graphviz [graphviz.org]